molecular formula C10H18Cl2N2 B3093199 2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride CAS No. 1240578-47-5

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride

Cat. No. B3093199
CAS RN: 1240578-47-5
M. Wt: 237.17
InChI Key: RDGOSQGGVMGORE-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride, also known as MPMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective serotonin and norepinephrine reuptake inhibitor, which means that it can affect the levels of these neurotransmitters in the brain. In

Scientific Research Applications

Topical and Systemic Inflammation Inhibitors

A notable application of compounds related to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" includes their use as topical and systemic inflammation inhibitors. Research conducted by Dassonville et al. (2008) highlights synthetic methods leading to N-pyridinyl(methyl)indolylpropanamides, which act as non-acidic NSAIDs. One such compound, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide, demonstrated significant potency in the TPA-induced mouse ear swelling assay, with effectiveness surpassing ibuprofen and comparable to dexamethasone. This suggests its potential application in treating inflammation without the acidic component typical of many NSAIDs (Dassonville et al., 2008).

Antifungal Activity

Xue Si (2009) synthesized a novel compound, N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, and investigated its crystal structure and antifungal properties. The compound showed promising antifungal activity against several pathogens, including Botrytis cinerea and Gibberella zeae. The research presents the compound's potential as an antifungal agent, possibly leading to new treatments for fungal infections (Xue Si, 2009).

Synthesis and Chemical Properties

Research on compounds structurally similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride" has also focused on their synthesis and chemical properties. Cervantes-Mejía et al. (2014) synthesized branched polyamines functionalized with pyridine-2-methylamine, proposing reaction pathways based on spectroscopic analyses. This work contributes to understanding the chemical behavior and potential applications of these compounds in various scientific fields, including catalysis and material science (Cervantes-Mejía et al., 2014).

Metal Complex Synthesis

Another area of research involves the synthesis of metal complexes with ligands derived from compounds similar to "2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride." Studies have explored the formation of mononuclear Mn(II) complexes using pentadentate amino-pyridine ligands, demonstrating the ligands' versatility in creating complexes with varied geometries and properties. This research has implications for developing new materials with potential applications in magnetism, catalysis, and molecular recognition (Hureau et al., 2008).

properties

IUPAC Name

2-methyl-N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-9(2)6-12-8-10-4-3-5-11-7-10;;/h3-5,7,9,12H,6,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGOSQGGVMGORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(3-pyridinylmethyl)-1-propanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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